Cas no 168332-23-8 (Ethyl 3,5-dimethyl-4-hydroxyphenylacetate)

Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3,5-dimethyl-4-hydroxyphenylacetate
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- インチ: 1S/C12H16O3/c1-4-15-11(13)7-10-5-8(2)12(14)9(3)6-10/h5-6,14H,4,7H2,1-3H3
- InChIKey: DQPVDMMACMZZMN-UHFFFAOYSA-N
- ほほえんだ: OC1=C(C)C=C(C=C1C)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 203
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011052-1g |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 1g |
1,460.20 USD | 2021-07-06 | |
Alichem | A010011052-500mg |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010011052-250mg |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate |
168332-23-8 | 97% | 250mg |
489.60 USD | 2021-07-06 |
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Ethyl 3,5-dimethyl-4-hydroxyphenylacetateに関する追加情報
Ethyl 3,5-Dimethyl-4-Hydroxyphenylacetate: A Comprehensive Overview
Ethyl 3,5-dimethyl-4-hydroxyphenylacetate, with the CAS number 168332-23-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenolic group and an ester functional group. The combination of these groups imparts distinctive chemical properties and biological activities that have been extensively studied in recent years.
The phenolic group in Ethyl 3,5-dimethyl-4-hydroxyphenylacetate plays a crucial role in its reactivity and biological effects. Phenolic compounds are known for their antioxidant properties, which have been linked to various health benefits. Recent studies have explored the potential of this compound as an antioxidant agent in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ester group further enhances the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.
One of the most notable aspects of Ethyl 3,5-dimethyl-4-hydroxyphenylacetate is its biological activity. Research has shown that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate enzyme activity has led to investigations into its potential as a therapeutic agent for metabolic disorders.
The synthesis of Ethyl 3,5-dimethyl-4-hydroxyphenylacetate involves a multi-step process that typically begins with the preparation of the phenolic precursor. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
In terms of applications, Ethyl 3,5-dimethyl-4-hydroxyphenylacetate has shown promise in the field of drug discovery. Its structural features make it a valuable lead compound for designing new drugs targeting specific biological pathways. For example, studies have demonstrated its potential as a ligand for G-protein coupled receptors (GPCRs), which are critical targets for numerous pharmaceutical agents.
Moreover, the compound's antioxidant properties have been leveraged in the development of cosmetic products aimed at combating oxidative stress-induced skin aging. Its ability to scavenge free radicals makes it an ideal ingredient for anti-aging skincare formulations.
Recent research has also delved into the toxicological profile of Ethyl 3,5-dimethyl-4-hydroxyphenylacetate to assess its safety for human use. Studies conducted in vitro and in vivo have indicated that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential as a safe and effective drug candidate.
In conclusion, Ethyl 3,5-dimethyl-4-hydroxyphenylacetate (CAS No: 168332-23-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure endows it with valuable biological properties that continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it holds great promise for advancing both medical treatments and cosmetic innovations.
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